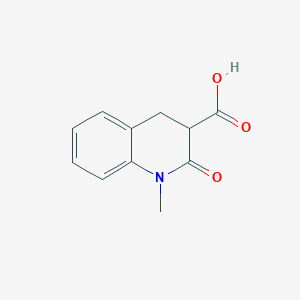

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

1-methyl-2-oxo-3,4-dihydroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-5,8H,6H2,1H3,(H,14,15) |

InChI Key |

HBMMEXJDAQOLTE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2CC(C1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. The process may include the use of specialized catalysts and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as zinc (Zn) and acetic acid (AcOH), and dehydrating agents like POCl3 and P2O5 .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are of interest for their potential biological activities .

Scientific Research Applications

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound in drug development for various therapeutic applications.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₁₀BrNO₂

- Key Features : Bromine atom at the 6-position replaces the methyl group.

- No direct biological data reported, but brominated analogs are common in anticancer and antimicrobial agents .

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid (CAS: 131781-59-4)

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid (CAS: 88371-25-9)

- Molecular Formula: C₁₁H₁₁NO₃

- Key Features : Carboxylic acid group at the 6-position instead of 3.

Quinoxaline and Isoquinoline Derivatives

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid (CAS: 852933-91-6)

- Molecular Formula : C₁₂H₁₂N₂O₃

- Key Features: Quinoxaline core with ethyl and methyl substituents.

- Applications: Quinoxaline derivatives exhibit diverse activities, including kinase inhibition and antibacterial effects. This compound is noted for research utility in chemical biology .

(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

- Molecular Formula : C₁₁H₁₂N₂O₃

- Key Features : Chiral ethyl group at the 2-position.

- Applications : Stereochemistry impacts binding affinity; enantiomers may show differential activity in receptor modulation .

Pharmacomodulated Analogs

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Derivatives

1,1-Bis(3’-indolyl)-1H-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

- Key Features : Bis-indolyl substituents at the 1-position.

- Applications : Acts as a dual PPARα/γ agonist, inducing differentiation of lung fibroblasts and inhibiting cancer cell proliferation .

Comparative Analysis Table

Research Findings and Implications

- Anticancer Activity: Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (e.g., compound 7b,c and 8a–c in ) exhibit strong activity against MCF-7 breast cancer cells, with IC₅₀ values comparable to doxorubicin. Methyl and aryl substituents enhance cytotoxicity .

- Synthetic Accessibility: Aluminium chloride-mediated cyclization () and hydrazine hydrate-driven ring closure () are robust methods for generating tetrahydroquinoline and pyrazolidinone derivatives .

- Structure-Activity Relationships (SAR): Position of Carboxylic Acid: 3-COOH analogs (e.g., target compound) show better solubility than 6-COOH isomers . Methyl vs. Ethyl Groups: Ethyl substituents (e.g., in quinoxaline derivatives) increase metabolic stability but may reduce binding affinity due to steric effects .

Q & A

Q. What challenges arise in scaling synthesis to pilot scale, and how can they be mitigated?

- Methodological Answer : Key challenges include exothermic reactions during cyclization and purification of polar intermediates. Mitigation strategies:

- Process optimization : Use flow chemistry for heat dissipation and automated crystallization.

- Green chemistry : Replace LiAlH₄ with safer reductants (e.g., NaBH₄/I₂).

- Quality control : Implement inline PAT (process analytical technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.